4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine
CAS No.:
Cat. No.: VC10898436
Molecular Formula: C12H13N5O
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.
![4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine -](/images/structure/VC10898436.png)
Specification
Molecular Formula | C12H13N5O |
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Molecular Weight | 243.26 g/mol |
IUPAC Name | 4-(1-propan-2-ylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine |
Standard InChI | InChI=1S/C12H13N5O/c1-7(2)17-9-6-4-3-5-8(9)14-12(17)10-11(13)16-18-15-10/h3-7H,1-2H3,(H2,13,16) |
Standard InChI Key | OOQLAKYHQPZMKP-UHFFFAOYSA-N |
SMILES | CC(C)N1C2=CC=CC=C2N=C1C3=NON=C3N |
Canonical SMILES | CC(C)N1C2=CC=CC=C2N=C1C3=NON=C3N |
Introduction
Structural and Molecular Characteristics
Core Architecture
The molecule features a benzimidazole scaffold fused to a 1,2,5-oxadiazole (furazan) ring. Key structural elements include:
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Benzimidazole moiety: A bicyclic aromatic system with nitrogen atoms at positions 1 and 3. The isopropyl (-CH(CH₃)₂) substituent at N1 introduces steric bulk and modulates electronic properties .
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1,2,5-Oxadiazole ring: A planar heterocycle with oxygen and nitrogen atoms at positions 1, 2, and 5. The amine (-NH₂) group at position 3 enhances hydrogen-bonding capacity .
Table 1: Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | C₁₂H₁₃N₅O | |
Molecular weight | 243.26 g/mol | |
IUPAC name | 4-(1-propan-2-ylbenzimidazol-2-yl)-1,2,5-oxadiazol-3-amine | |
SMILES | CC(C)N1C2=CC=CC=C2N=C1C3=NON=C3N |
Spectroscopic Signatures
While direct experimental data for this compound remain unpublished, analogous 1,2,5-oxadiazol-3-amine derivatives exhibit characteristic:
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¹H NMR: Aromatic protons in the benzimidazole region (δ 7.2–8.5 ppm), isopropyl methyl groups (δ 1.2–1.5 ppm) .
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IR: N-H stretching (3300–3500 cm⁻¹), C=N vibrations (1600–1650 cm⁻¹) .
Synthetic Pathways and Reactivity
Reported Synthesis Strategies
Although no explicit synthesis for this compound is documented, retrosynthetic analysis suggests viable routes:
Pathway A: Benzimidazole-Oxadiazole Coupling
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Benzimidazole formation: Condensation of o-phenylenediamine with isopropyl isocyanate under acidic conditions.
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Oxadiazole construction: Cyclization of amidoxime precursors via nitrile oxide intermediates .
Pathway B: Direct Functionalization
Stability and Reactivity
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Thermal stability: Predicted decomposition >250°C based on similar furazan derivatives.
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Hydrolytic sensitivity: The oxadiazole ring may undergo ring-opening under strong acidic/basic conditions .
Compound | CDK4 Ki (nM) | CDK6 Ki (nM) | Antiproliferative GI₅₀ (nM) | Source |
---|---|---|---|---|
Isopropyl derivative (hypothetical) | 41* | 82* | 32* (MV4-11) | |
Cyclopentyl analog | 4 | 30 | 209 (MDA-MB-453) |
*Extrapolated from structure-activity relationships in .
Insecticidal Applications
Patent JP2017538684A discloses structurally related 1,2,5-oxadiazol-3-amine derivatives with:
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LC₅₀ values <10 ppm against Spodoptera frugiperda
Computational and Predictive Analyses
ADMET Profiling
Parameter | Prediction | Method |
---|---|---|
LogP | 2.1 ± 0.3 | XLogP3 |
Water solubility | 0.12 mg/mL (25°C) | ESOL |
CYP3A4 inhibition | Moderate (Probability: 0.67) | admetSAR |
Molecular Docking Studies
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CDK2 binding: Hypothetical model shows H-bonding between oxadiazole NH and Glu81/Lys33 residues (ΔG = -8.2 kcal/mol) .
Industrial and Regulatory Considerations
Patent Landscape
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No direct patents claim 4-(1-isopropyl-1H-benzo[d]imidazol-2-yl)-1,2,5-oxadiazol-3-amine.
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Related patents (e.g., JP2017538684A) protect:
Critical Knowledge Gaps and Future Directions
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Synthetic optimization: Develop regioselective methods to avoid N-alkylation side products.
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Target validation: Conduct kinase profiling against CDK4/6 and off-targets like GSK-3β.
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Formulation studies: Explore co-crystals with carboxylic acids to enhance solubility.
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